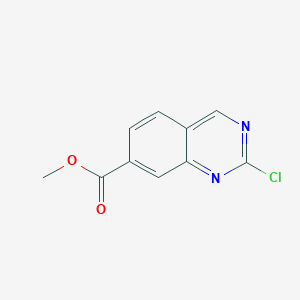

Methyl 2-chloroquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAOYMVGZLGOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654028 | |

| Record name | Methyl 2-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-79-7 | |

| Record name | Methyl 2-chloro-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to Methyl 2-chloroquinazoline-7-carboxylate

An In-Depth Exploration of the Synthesis, Reactivity, and Application of a Pivotal Building Block in Medicinal Chemistry

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of pharmacological activities.[1][2] This versatile heterocyclic scaffold is central to the design of a multitude of therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antihypertensive drugs.[3] In the realm of oncology, quinazoline derivatives have gained particular prominence as potent kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation. This guide focuses on a critical, yet often behind-the-scenes, molecule: Methyl 2-chloroquinazoline-7-carboxylate (CAS Number: 953039-79-7). This compound serves as a highly valuable intermediate, a lynchpin in the multi-step synthesis of complex kinase inhibitors. Its strategic placement of a reactive chloro group at the 2-position and a carboxylate moiety at the 7-position makes it an ideal synthon for constructing elaborate molecular frameworks. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical behavior, and practical applications of this important building block.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 953039-79-7 | [1][4][5][6] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][4][6] |

| Molecular Weight | 222.63 g/mol | [4][6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [1][6] |

| Storage | Inert atmosphere, 2-8°C | [7][8] |

| SMILES | COC(=O)c1ccc2cnc(nc2c1)Cl | [4] |

| InChIKey | MNAOYMVGZLGOLA-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing from readily available starting materials. The overall synthetic workflow involves the initial construction of the quinazolinone core followed by a chlorination step to introduce the reactive handle at the 2-position.

Step 1: Synthesis of Methyl 2-hydroxyquinazoline-7-carboxylate

The initial step involves the cyclization of an appropriately substituted aminobenzoate derivative with a suitable one-carbon source to form the core quinazolinone ring system.

Protocol:

-

To a solution of methyl 3-amino-4-formylbenzoate in a suitable high-boiling solvent, add an equimolar amount of urea.

-

Heat the reaction mixture to a temperature sufficient to induce cyclization, typically in the range of 150-180 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum to yield methyl 2-hydroxyquinazoline-7-carboxylate.

Step 2: Synthesis of this compound

The second and final step is the conversion of the hydroxyl group at the 2-position to a chloro group, which is a common transformation in heterocyclic chemistry to generate a reactive intermediate.

Protocol:

-

Suspend methyl 2-hydroxyquinazoline-7-carboxylate in an excess of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.[5]

-

Heat the reaction mixture to 100 °C and stir for approximately 20 minutes.[5]

-

Monitor the reaction by TLC to ensure the complete conversion of the starting material.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into ice water with vigorous stirring.[5]

-

The product will precipitate out of the aqueous solution as a solid.

-

Collect the solid by filtration and wash thoroughly with cold water to remove any residual acid.[5]

-

Dry the resulting solid under high vacuum to afford the final product, this compound, in good yield (approximately 60%).[5]

Characterization: The identity of the product can be confirmed by electrospray mass spectrometry (ES/MS), which should show a peak at m/z 223 corresponding to the protonated molecule [MH]⁺.[5]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the chloro group at the 2-position of the quinazoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at the 2-position. While in 2,4-dichloroquinazolines, the 4-position is generally more reactive towards nucleophiles under milder conditions, the 2-position can be readily substituted, often requiring slightly more forcing conditions.[9] Common nucleophiles employed in these reactions include primary and secondary amines, anilines, and thiols.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. The 2-aminoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

Example: Synthesis of 2-Anilinoquinazoline Derivatives

A common synthetic route involves the reaction of this compound with a substituted aniline.

Protocol:

-

Dissolve this compound and an equimolar amount of the desired substituted aniline in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

The reaction may be carried out at elevated temperatures, often under reflux, to drive the substitution to completion.

-

The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, an aqueous workup followed by extraction and purification by column chromatography may be necessary depending on the properties of the product.

This straightforward nucleophilic substitution provides a modular approach to a diverse library of 2-anilinoquinazoline derivatives. The ester at the 7-position can then be further functionalized, for instance, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional points of interaction with the target kinase. This strategy has been successfully employed in the development of inhibitors for kinases such as ERK1/2.

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex quinazoline-based drug candidates. Its straightforward two-step synthesis and the predictable reactivity of the 2-chloro substituent make it an invaluable tool for drug discovery and development professionals. The ability to readily introduce diverse functionalities at the 2-position through nucleophilic aromatic substitution has cemented its role in the construction of potent kinase inhibitors, contributing significantly to the advancement of targeted cancer therapies. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its full potential in their synthetic endeavors.

References

-

Chemcd. (n.d.). 953039-79-7 this compound. Retrieved from [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021, March 15). Chemistry Stack Exchange. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate. Retrieved from [Link]

-

MDPI. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- Blake, J. F., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters, 9(6), 543-548.

- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6604-6648.

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

- Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry, 68(11), 12204-12228.

- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.

- Iqbal, M. J., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2555510.

- Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5369.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.

- Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(1), 1-19.

- Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2.

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

- El-Hashash, M. A., et al. (2009).

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. This compound 97% | CAS: 953039-79-7 | AChemBlock [achemblock.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. scbt.com [scbt.com]

- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 2-chloroquinazoline-7-carboxylate

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, has established it as a cornerstone in the development of targeted therapeutics.[1][2] Quinazoline derivatives are at the core of numerous approved drugs and investigational agents, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3] this compound is a key heterocyclic building block, engineered for versatility in synthetic chemistry. The presence of a reactive chlorine atom at the 2-position and an ester group at the 7-position makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and, more recently, as a component in novel therapeutic modalities like protein degraders.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

PART 1: Physicochemical and Structural Properties

This compound is a yellow solid at room temperature.[5] Its core structure, featuring the quinazoline nucleus, is functionalized with a reactive chloro group and a methyl ester, providing two key points for chemical modification.

Core Structural Attributes

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 953039-79-7 | [4][5][6] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [5][6] |

| Molecular Weight | 222.63 g/mol | [4][5] |

| Appearance | Yellow Solid | [5] |

| Purity | Typically ≥97% | [4][5] |

| SMILES | COC(=O)C1=CC=C2C=NC(Cl)=NC2=C1 | [5] |

PART 2: Synthesis and Reactivity

Proposed Synthetic Pathway

Step-by-Step Methodology:

-

Step 1: Cyclization to form the Quinazolinone Core. The synthesis would likely commence with 2-amino-terephthalic acid dimethyl ester. This starting material undergoes cyclization with a formamide equivalent (e.g., formamide itself or dimethylformamide dimethyl acetal) under heating to construct the 4(3H)-quinazolinone ring system. This reaction is a fundamental method for building the quinazoline core.[2]

-

Step 2: Chlorination of the Quinazolinone. The resulting quinazolinone intermediate is then subjected to chlorination to introduce the reactive chloro group at the 2-position. A standard and highly effective method for this transformation is refluxing the quinazolinone in phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[7] The reaction mixture is carefully quenched in ice-water to precipitate the desired 2-chloroquinazoline product.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity: A Gateway to Molecular Diversity

The chemical utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is the cornerstone of its application as a building block.

-

Reaction with Amines: The most common and critical reaction involves the displacement of the chloride by primary or secondary amines.[7] This reaction is typically performed in a polar solvent like isopropanol or DMF, often with a mild base or catalytic acid, to yield 2-aminoquinazoline derivatives. This is the foundational reaction for creating libraries of kinase inhibitors, where an aniline derivative is often coupled to the quinazoline core.[7]

-

Reaction with Other Nucleophiles: The chloro group can also be displaced by other nucleophiles, such as alcohols (to form ethers) or thiols (to form thioethers), further expanding the synthetic possibilities.

The ester group at the C7 position offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries, allowing for the attachment of different functional groups or linkers.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a validated pharmacophore in oncology and other therapeutic areas. This compound serves as a key starting material for accessing novel compounds built around this core.

Kinase Inhibitor Synthesis

Many potent and selective kinase inhibitors, including FDA-approved drugs like Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] The synthesis of these molecules relies on the key SNAr reaction between a 2-chloroquinazoline (or a 4-chloroquinazoline) and a substituted aniline. This compound is an ideal starting point for developing new inhibitors where modification at the 7-position is desired for modulating properties like solubility, cell permeability, or target engagement.

Caption: Workflow for utilizing the subject compound in lead discovery.

Protein Degrader Building Block

The compound is explicitly marketed as a "Protein Degrader Building Block".[4] In targeted protein degradation (TPD), heterobifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed to bring a target protein and an E3 ubiquitin ligase into proximity. This compound can serve as a precursor to the "warhead" component that binds to the protein of interest (e.g., a kinase), while the ester at the 7-position can be hydrolyzed and coupled to a linker connected to an E3 ligase binder.

Anticancer Research

Derivatives of the quinazoline core have demonstrated significant cytotoxic potential against a wide array of cancer cell lines, including those from lung, breast, colon, and central nervous system cancers.[8][9] The mechanism often involves the inhibition of critical cell signaling pathways. The synthesis of novel 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has been shown to yield potent inhibitors of carbonic anhydrase isoforms IX and XII, which are involved in tumor progression.[7]

PART 4: Spectral Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific compound is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[10][11] Commercial suppliers may provide certificates of analysis with H-NMR and HPLC data upon request.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system, typically in the range of 7.5-8.5 ppm. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield, likely around 4.0 ppm.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbon of the ester (typically >160 ppm), the C2 carbon bonded to chlorine (around 160 ppm), and the methyl carbon of the ester (around 53 ppm).[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

PART 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification and Precautions

| Hazard Statement | GHS Code | Precautionary Measures | Source(s) |

| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Rinse mouth if swallowed. | [5] |

| Causes skin irritation | H315 | Wear protective gloves. If on skin, wash with plenty of soap and water. | [5][12] |

| Causes serious eye irritation | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [5][12] |

| May cause respiratory irritation | H335 | Avoid breathing dust. Use only in a well-ventilated area. | [5][12] |

Recommended Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] The recommended storage temperature is between 0-8 °C.[5] Keep the container tightly closed.[13][14]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[13] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15] Avoid generation of dust.[12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its dual functionality—a reactive site for nucleophilic substitution and a modifiable ester group—provides synthetic chemists with a versatile platform for generating molecular diversity. Its direct relevance to the synthesis of kinase inhibitors and its emerging role in targeted protein degradation underscore its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

- Miaodian Stationery (Ningbo) Co., Ltd. (2021).

-

PubChem. (n.d.). 2-Chloro-7-methyl-quinazoline-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid. Retrieved from [Link]

-

Eldehna, W. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKAT USA. [Link]

-

Li, L., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Institutes of Health. [Link]

-

Turlapati, S. N.V.S.S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

PubChemLite. (n.d.). Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloroquinazoline-6-carboxylate. Retrieved from [Link]

-

N'Gompel, N., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Retrieved from [Link]

- Nguyen, H. D., et al. (2018).

-

Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

-

Arshad, S., et al. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

-

Borodkin, G. I., et al. (2018). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 97% | CAS: 953039-79-7 | AChemBlock [achemblock.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. asset.conrad.com [asset.conrad.com]

Methyl 2-chloroquinazoline-7-carboxylate molecular weight and formula

An In-depth Technical Guide to Methyl 2-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of novel therapeutics.

Executive Summary: The Strategic Value of a Privileged Scaffold

The quinazoline core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous approved drugs, particularly in oncology.[1][2] Its rigid, planar structure and versatile substitution points allow for precise orientation of functional groups to engage with biological targets. This compound emerges as a particularly valuable derivative. The chloro-substituent at the 2-position acts as an efficient electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, while the methyl carboxylate at the 7-position provides a point for further chemical elaboration or can influence the molecule's physicochemical properties. This guide will provide the foundational knowledge required to effectively utilize this compound in research and development programs.

Core Physicochemical & Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is typically supplied as a yellow solid with consistent characteristics across batches.[3]

Key Properties

All quantitative data for this compound are summarized in the table below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 953039-79-7 | [3][4] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [4][5][6] |

| Molecular Weight | 222.63 g/mol | [3][4][6] |

| Appearance | Yellow Solid | [3] |

| Purity | Typically ≥97% | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | COC(=O)C1=CC=C2C=NC(Cl)=NC2=C1 | [3][5] |

| InChIKey | Not readily available in search results. | |

| Storage | Room temperature or 0-8 °C, dry conditions | [3][4] |

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also list H302 (Harmful if swallowed).[3][5]

-

Personal Protective Equipment (PPE): Always handle this compound within a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield.[7][8]

-

Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[8] After handling, wash hands and any exposed skin thoroughly.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8][9] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Synthesis and Mechanistic Rationale

The synthesis of 2-chloroquinazoline derivatives is a cornerstone transformation in medicinal chemistry. The most prevalent and industrially scalable approach involves the chlorination of a precursor quinazolinone. This is a robust and well-documented method.[10][11]

The Logic of the Chlorination Workflow

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is a critical step that transforms a relatively inert amide-like functionality into a highly reactive electrophilic center, primed for reaction with nucleophiles. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is deliberate; it is highly effective and the reaction byproducts are volatile, simplifying purification. The addition of a catalytic amount of a tertiary amine or DMF can accelerate the reaction.[10][12]

The overall workflow is designed for efficiency and purity, moving from a stable precursor to a reactive intermediate ready for the next synthetic step.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[10][12] Note: All operations must be performed in a certified fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting material, Methyl 2-oxo-1,2-dihydroquinazoline-7-carboxylate (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, larger flask containing a stirred mixture of ice and water, slowly and carefully add the reaction mixture dropwise. This is an exothermic process and requires caution.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as aqueous ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure this compound.[10]

Applications in Drug Discovery

The primary utility of this compound is as a reactive intermediate for constructing more complex molecules. Its quinazoline core is a proven pharmacophore, and the reactive chlorine atom is the key to its versatility.

Role as an Electrophilic Building Block

The electron-withdrawing nature of the quinazoline ring system makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most commonly amines, to generate 2-aminoquinazoline derivatives. This reaction is a cornerstone of many drug synthesis campaigns, including those for kinase inhibitors and other targeted therapies.[10][12]

Caption: The key SₙAr reaction of this compound.

Case Study: Synthesis of Bioactive Molecules

While specific public-domain examples using this exact molecule are emerging, the strategy is well-precedented. For instance, similar 2-chloroquinazoline intermediates are reacted with various aminobenzoic acids to produce inhibitors of carbonic anhydrase, an enzyme implicated in cancer.[10][12] They are also fundamental to the synthesis of many kinase inhibitors where an anilino-quinazoline moiety is required for binding to the ATP pocket of the enzyme.[11] Furthermore, its classification as a "Protein Degrader Building Block" by suppliers suggests its intended use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the quinazoline scaffold can serve as a ligand for a target protein.[4]

Analytical Characterization

Ensuring the identity and purity of this compound is critical. A multi-pronged analytical approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals for the quinazoline core and a singlet for the methyl ester protons. The carbon NMR will confirm the number of unique carbon atoms, including the carbonyl of the ester.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method (RP-HPLC) is typically developed to separate the main compound from any starting materials, byproducts, or degradation products.[13] Purity is assessed by the area percentage of the main peak.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the calculated mass (222.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[6]

-

Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch, detailing the results of these analytical tests and confirming that the material meets the specified purity.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, its reactive functionality make it a valuable starting point for the discovery of novel therapeutics. From kinase inhibitors to emerging modalities like targeted protein degraders, the applications of this versatile building block are continually expanding. This guide provides the essential technical and practical knowledge to leverage its full potential in the laboratory.

References

-

This compound, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

-

2-Chloro-7-methyl-quinazoline-4-carboxylic acid | C10H7ClN2O2 - PubChem. PubChem. [Link]

-

Material Safety Data Sheet. Miaodian Stationery. [Link]

-

Ghorab, M. M., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197810. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

-

7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

-

(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. University of Cambridge. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound 97% | CAS: 953039-79-7 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-Chloro-7-methyl-quinazoline-4-carboxylic acid | C10H7ClN2O2 | CID 105479937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. asset.conrad.com [asset.conrad.com]

- 10. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of Methyl 2-chloroquinazoline-7-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis commences with the cyclization of dimethyl 2-aminoterephthalate to form the crucial intermediate, Methyl 2,4-dihydroxyquinazoline-7-carboxylate. This is followed by a chlorination step utilizing phosphoryl chloride (POCl₃) to yield the final product. This guide provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanisms. All quantitative data is presented in structured tables, and the logical flow of the synthesis is illustrated with a custom-generated diagram. This document is intended to serve as a practical and authoritative resource for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties, have made them a focal point of extensive research in drug discovery. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its interaction with various biological targets, leading to the development of potent and selective therapeutic agents.

This compound, in particular, serves as a versatile intermediate. The presence of the chloro group at the 2-position provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The carboxylate moiety at the 7-position offers another point for modification or can act as a key pharmacophoric feature. This dual functionality makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

This guide presents a scientifically sound and reproducible method for the synthesis of this important building block, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity of the final product by isolating and characterizing the key intermediate.

Step 1: Cyclization to form Methyl 2,4-dihydroxyquinazoline-7-carboxylate.

The synthesis begins with the cyclization of a readily available starting material, dimethyl 2-aminoterephthalate. This reaction involves the formation of the pyrimidine ring of the quinazoline system. While various reagents can be employed for this one-carbon insertion and cyclization, the use of urea provides an efficient and economical option. The reaction proceeds through the initial formation of a ureido intermediate, which then undergoes intramolecular cyclization with the elimination of methanol to form the stable quinazolinedione ring system.

Step 2: Chlorination to yield this compound.

The second step involves the conversion of the hydroxyl groups of the quinazolinedione intermediate to chloro groups. This is achieved through the use of a potent chlorinating agent, phosphoryl chloride (POCl₃). The reaction mechanism involves the initial phosphorylation of the hydroxyl groups, which transforms them into good leaving groups. Subsequent nucleophilic attack by chloride ions, present in the reaction mixture, leads to the formation of the desired 2,4-dichloroquinazoline derivative. A subsequent selective reduction or workup is necessary to obtain the 2-chloro product. It is important to note the tautomeric nature of hydroxyquinazolines, which exist in equilibrium with their quinolinone forms. The chlorination reaction proceeds on the keto (lactam) tautomer.[1][2]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

| Reagent/Solvent | Supplier | Grade |

| Dimethyl 2-aminoterephthalate | Commercially Available | ≥98% |

| Urea | Commercially Available | ≥99% |

| Phosphoryl Chloride (POCl₃) | Commercially Available | ≥99% |

| N,N-Diethylaniline | Commercially Available | ≥99% |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| Methanol (MeOH) | Commercially Available | Anhydrous |

| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |

| Hexane | Commercially Available | ACS Grade |

Step 1: Synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate

This procedure is adapted from a general method for the synthesis of quinazolinediones from anthranilates and urea.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 2-aminoterephthalate (1 equiv.) and urea (2.5 equiv.).

-

Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction progresses.

-

Maintain the temperature for 4-5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solid residue with a hot 10% aqueous sodium hydroxide solution to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to pH 4-5 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford Methyl 2,4-dihydroxyquinazoline-7-carboxylate as a solid.

Rationale: The use of excess urea drives the reaction towards completion. The basic workup with NaOH allows for the separation of the product from non-acidic impurities, and subsequent acidification precipitates the desired quinazolinedione.

Step 2: Synthesis of this compound

This protocol is based on established methods for the chlorination of quinazolinones using phosphoryl chloride.[3][4]

Protocol:

-

To a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add Methyl 2,4-dihydroxyquinazoline-7-carboxylate (1 equiv.).

-

Carefully add an excess of phosphoryl chloride (POCl₃, approx. 10 equiv.).

-

To this suspension, add N,N-diethylaniline (1.1 equiv.) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) in an oil bath for 4-6 hours. The solid should gradually dissolve.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Rationale: The use of a large excess of POCl₃ serves as both the reagent and the solvent. N,N-diethylaniline acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. The aqueous workup is critical for quenching the excess POCl₃ and isolating the product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| Methyl 2,4-dihydroxyquinazoline-7-carboxylate | C₁₀H₈N₂O₄ | 220.18 | 75-85 | Off-white to pale yellow solid |

| This compound | C₁₀H₇ClN₂O₂ | 222.63 | 60-70 | White to off-white solid |

Conclusion

This technical guide provides a detailed and reliable two-step synthetic route for the preparation of this compound. The described protocols are based on established chemical principles and have been designed for efficiency and reproducibility. By following the step-by-step procedures and understanding the underlying rationale, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The provided visualization and structured data presentation aim to facilitate a clear and comprehensive understanding of the entire synthetic process.

References

-

BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from BenchChem Technical Guides.[1]

-

Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC.[2]

-

Google Patents. (n.d.). CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.[5]

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.[3]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Methyl 2-chloroquinazoline-7-carboxylate: A Versatile Building Block in Modern Drug Discovery

Foreword: The Quinazoline Core in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system is the backbone of numerous approved pharmaceuticals, including anticancer agents like Gefitinib and Erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases.[2][3] The strategic functionalization of the quinazoline ring is paramount to modulating pharmacological activity. Methyl 2-chloroquinazoline-7-carboxylate has emerged as a particularly valuable starting material, offering three distinct points for chemical modification: the reactive 2-chloro position, the ester at the 7-position, and the quinazoline ring itself. This guide provides an in-depth exploration of this building block, focusing on its synthesis, reactivity, and application in constructing diverse molecular architectures for drug development.

Physicochemical Profile and Handling

A thorough understanding of a starting material's properties is the foundation of successful synthesis. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 953039-79-7 | [4][5][6] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [4] |

| Molecular Weight | 222.63 g/mol | |

| IUPAC Name | This compound | [5] |

| SMILES | COC(=O)c1ccc2cnc(nc2c1)Cl | [5] |

| Purity (Typical) | ≥97% | [5][7] |

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis of the Starting Material

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common synthetic route begins with a suitably substituted anthranilic acid derivative, followed by cyclization and chlorination.

Hypothetical Synthetic Workflow

Caption: A plausible synthetic route to the title compound.

Experimental Protocol: A General Approach

This protocol is a representative, generalized procedure based on established quinazoline synthesis methodologies.[8][9]

-

Cyclization to Quinazolinone Core:

-

To a solution of 2-aminoterephthalic acid dimethyl ester (1.0 equiv) in a high-boiling point solvent like N,N-dimethylformamide (DMF), add formamide (excess, ~10 equiv).

-

Heat the reaction mixture to reflux (approx. 150-160 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate quinazolinone.

-

-

Chlorination of the Quinazolinone:

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

Suspend the dried quinazolinone intermediate (1.0 equiv) in phosphorus oxychloride (POCl₃, excess, ~5-10 equiv).

-

Add a catalytic amount of DMF (e.g., 0.1 equiv).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

-

After completion, cool the reaction to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) until the pH is ~7-8.

-

The product will precipitate. Filter the solid, wash with copious amounts of water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

-

Core Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound stems primarily from the electrophilic nature of the C2 carbon, making the chloro-substituent an excellent leaving group for a variety of transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a direct and often high-yielding method for introducing nucleophiles at the C2 position. The electron-withdrawing effect of the two ring nitrogens sufficiently activates the C2 position for nucleophilic attack, proceeding through a resonance-stabilized Meisenheimer intermediate.[10][11][12]

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

B. Buchwald-Hartwig Amination: As a powerful alternative to SₙAr, this reaction couples the chloroquinazoline with amines, including those that are poor nucleophiles (e.g., anilines, amides). [13][14]The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination. [15][16]This method often requires specific phosphine ligands to facilitate the catalytic cycle and prevent catalyst decomposition.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound 97% | CAS: 953039-79-7 | AChemBlock [achemblock.com]

- 6. arctomsci.com [arctomsci.com]

- 7. appretech.com [appretech.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Enduring Legacy of the Quinazoline Scaffold: From 19th Century Discovery to 21st Century Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its journey, from a serendipitous discovery in the mid-19th century to its central role in the development of targeted cancer therapies and a wide array of other therapeutic agents, is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive exploration of the discovery and history of quinazoline compounds, delving into the foundational synthetic methodologies, their evolution into modern, efficient techniques, and the profound impact of this scaffold on drug discovery. We will examine the causality behind the experimental choices that have shaped the field, from the pioneering work of Griess and Niementowski to the rational design of FDA-approved drugs. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the exploration and application of quinazoline chemistry.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of the quinazoline nucleus begins in 1869 with the work of Peter Griess, who, while reacting anthranilic acid with cyanogen, serendipitously synthesized the first derivative of this heterocyclic system.[2] This initial discovery, however, did not immediately unlock the full potential of the quinazoline core. It was the subsequent work of Stefan von Niementowski in 1895 that provided a more practical and versatile entry into this chemical class.[2] Niementowski's optimization, which utilized amides in place of the more hazardous cyanogen, opened the door for broader exploration of quinazoline chemistry.[2]

The name "quinazoline" itself was proposed by Widdege in 1887, reflecting its isomeric relationship with cinnoline and quinoxaline.[1] The fundamental structure of quinazoline, a fusion of a benzene and a pyrimidine ring, gives rise to a planar, aromatic system that is ripe for chemical modification.[3] This inherent structural feature is a key determinant of its ability to interact with a wide range of biological targets.

Foundational Synthetic Methodologies: The Pillars of Quinazoline Chemistry

The early synthetic routes to quinazolines, while foundational, were often characterized by harsh reaction conditions and limited substrate scope. However, they laid the essential groundwork for the sophisticated methods employed today.

The Griess Synthesis (1869)

The first reported synthesis of a quinazoline derivative involved the reaction of anthranilic acid with cyanogen.[2] While of historical importance, the use of highly toxic cyanogen has rendered this method obsolete for practical laboratory use.

The Niementowski Quinazoline Synthesis (1895)

The Niementowski synthesis remains a cornerstone of quinazoline chemistry and is the most commonly used classical method for the construction of the 3H-quinazolin-4-one ring.[4] This reaction involves the thermal condensation of anthranilic acids with amides.[5]

Experimental Protocol: Classical Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones

Causality Behind Experimental Choices: The high temperature is necessary to drive the dehydration and cyclization steps. The use of an excess of the amide can help to shift the equilibrium towards the product. The choice of solvent is often dictated by the solubility of the starting materials and the reaction temperature required.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1.0 eq.) and the desired amide (2.0-3.0 eq.).

-

Step 2: Thermal Condensation. Heat the reaction mixture to 130-150°C in an oil bath. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature. The solidified product is then triturated with a suitable solvent (e.g., ethanol, water) to remove excess amide. The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.

Mechanism of the Niementowski Quinazoline Synthesis

The reaction is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation to form an imine intermediate. Subsequent loss of water leads to ring closure and the formation of the quinazoline derivative.[6]

Caption: Proposed mechanism of the Niementowski quinazoline synthesis.

The Evolution of Synthesis: Towards Efficiency and Sustainability

While the classical methods provided access to the quinazoline core, the demand for more efficient, versatile, and environmentally friendly synthetic routes has driven significant innovation in this field.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized quinazoline synthesis.[4] MAOS offers several advantages over conventional heating, including dramatically reduced reaction times, often improved yields, and the ability to perform reactions under solvent-free conditions.[2]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants, leading to a rapid increase in temperature and accelerating the reaction rate. The use of a microwave-safe vessel is crucial for safety.

-

Step 1: Reaction Setup. In a microwave-safe reaction vessel, combine the anthranilic acid (1.0 eq.) and the amide (1.5-2.0 eq.). If a solvent is used, a minimal amount of a high-boiling polar solvent like ethanol or DMF is added.

-

Step 2: Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at a specific temperature and time (e.g., 150°C for 10-20 minutes). The reaction parameters are typically optimized for each specific substrate combination.

-

Step 3: Work-up and Purification. After cooling, the product is isolated using similar procedures to the classical method (precipitation, filtration, and recrystallization or chromatography).

Modern Catalytic and Multi-Component Reactions

The development of novel catalytic systems and multi-component reactions has further expanded the synthetic toolbox for quinazoline derivatives. These methods often offer high atom economy and allow for the rapid generation of molecular diversity.[7] Metal-catalyzed approaches, utilizing catalysts based on iron, copper, and palladium, have enabled the synthesis of quinazolines under milder conditions.[8]

Caption: The evolution of synthetic methodologies for quinazoline compounds.

The Quinazoline Scaffold in Drug Discovery: A Cornucopia of Biological Activities

The true significance of the quinazoline scaffold lies in its profound impact on medicinal chemistry and drug development.[9] Quinazoline derivatives have been shown to possess a remarkably broad spectrum of biological activities.[10]

Table 1: Diverse Biological Activities of Quinazoline Derivatives

| Biological Activity | Description | Key Examples/Targets |

| Anticancer | Inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. | EGFR, VEGFR, PARP, Tubulin[11][12] |

| Anti-inflammatory | Modulation of inflammatory pathways. | COX, LOX |

| Antihypertensive | Relaxation of blood vessels. | α1-Adrenergic receptor antagonists |

| Antibacterial/Antifungal | Disruption of microbial cell processes. | Various bacterial and fungal targets |

| Antiviral | Inhibition of viral replication. | HIV, Influenza virus |

| Antimalarial | Targeting pathways essential for parasite survival. | Plasmodium falciparum |

A Breakthrough in Cancer Therapy: Quinazoline-Based Kinase Inhibitors

Perhaps the most significant contribution of quinazoline chemistry to medicine is the development of targeted cancer therapies. Many quinazoline derivatives function as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[11]

Gefitinib (Iressa®) and Erlotinib (Tarceva®): These two drugs are landmark achievements in the treatment of non-small cell lung cancer (NSCLC).[13][14] They are selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15]

Mechanism of Action: Gefitinib and erlotinib competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[14][16]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline - Wikipedia [en.wikipedia.org]

- 15. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]

An In-depth Technical Guide to the Purity Specifications for Methyl 2-chloroquinazoline-7-carboxylate

Introduction: The Quinazoline Scaffold and the Importance of Purity

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 2-chloroquinazoline-7-carboxylate is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[3][4][5] Its utility lies in the reactive 2-chloro position, which allows for facile nucleophilic substitution to introduce diverse functional groups, while the methyl carboxylate at the 7-position provides another handle for molecular elaboration.

For researchers, scientists, and drug development professionals, the purity of such an intermediate is not merely a matter of quality control; it is fundamental to the success of the entire research and development pipeline. The presence of impurities can lead to unwanted side reactions, reduced yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic components that can compromise preclinical and clinical safety studies.[3][6] Therefore, a robust and well-defined purity specification for this compound is essential.

This guide provides a comprehensive overview of the critical aspects of defining and verifying the purity of this compound, grounded in regulatory principles and field-proven analytical strategies. We will explore the likely impurity landscape, detail effective purification and analytical methodologies, and propose a set of rational specifications based on the internationally recognized ICH Q3A(R2) guidelines.[7][8][9]

Part 1: Impurity Profiling - Understanding What to Look For

The foundation of any purity specification is a thorough understanding of the potential impurities that may be present. These can be broadly classified into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[7][9]

Potential Process-Related Organic Impurities

A probable synthetic route starts from Methyl 3-amino-4-(aminocarbonyl)benzoate (A) , which is cyclized to form the quinazolinone intermediate, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (B) . This intermediate is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the final product.[11][12]

From this, we can anticipate the following key impurities:

-

Unreacted Starting Material (A): Incomplete cyclization could lead to the presence of Methyl 3-amino-4-(aminocarbonyl)benzoate in the final product.

-

Quinazolinone Intermediate (B): Incomplete chlorination is a common issue, making the precursor, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, one of the most probable impurities.[11]

-

Hydrolysis Product (C): The 2-chloro group is susceptible to hydrolysis, particularly during workup or if moisture is present. This would regenerate the quinazolinone intermediate (B). For clarity in specification, we designate the hydrolysis product formed after isolation of the final product as Impurity C, even though its structure is identical to B.

The relationship between the target compound and these key potential impurities is visualized below.

Sources

- 1. database.ich.org [database.ich.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97% | CAS: 953039-79-7 | AChemBlock [achemblock.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. d-nb.info [d-nb.info]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

The Quinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility and capacity for diverse chemical modifications have led to the discovery of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological relevance of the quinazoline core, with a particular focus on its pivotal role in the development of targeted cancer therapeutics. We will delve into the structure-activity relationships, mechanisms of action, and the clinical success of quinazoline-based drugs, offering field-proven insights and detailed experimental methodologies for drug discovery and development professionals.

Introduction: The Ascendancy of the Quinazoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with various biological targets with high affinity. The quinazoline nucleus is a quintessential example of such a scaffold.[1] First synthesized in 1895, its journey from a chemical curiosity to a cornerstone of modern drug discovery has been remarkable.[2]

The unique electronic properties and the three-dimensional arrangement of the quinazoline ring system allow for strategic modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a plethora of derivatives exhibiting a broad range of medicinal activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties.[3][4][5][6] The most significant impact of the quinazoline scaffold has arguably been in the field of oncology, where it forms the core of several FDA-approved targeted therapies.[1][7][8]

A Spectrum of Biological Activities: Beyond Oncology

While the anticancer applications of quinazolines are extensively documented, their therapeutic potential extends to a wide array of other diseases. This versatility underscores the importance of this scaffold in addressing diverse medical needs.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated potent anti-inflammatory activity.[3] For instance, substituted pyrrolo-quinazoline derivatives have been synthesized and shown to be potent anti-inflammatory agents when compared to standard drugs like diclofenac.[3]

-

Antibacterial and Antifungal Agents: The quinazoline core has been incorporated into molecules exhibiting significant antibacterial and antifungal properties.[3][4] Researchers have synthesized quinazolinone derivatives that show high potency against various bacterial and fungal strains.[3]

-

Antiviral Activity: Novel series of quinazoline derivatives have been evaluated for their antiviral activities, for instance, showing remarkable activity against the Hepatitis C virus (HCV) NS3-4A protease.[3]

-

Anticonvulsant Properties: The exploration of quinazoline molecules has yielded compounds with potent anticonvulsant activity, highlighting their potential in the management of neurological disorders.[3]

-

Other Therapeutic Areas: The pharmacological significance of quinazoline derivatives also includes antioxidant, antidiabetic, and anti-tubercular activities, making it a highly explored scaffold in medicinal chemistry.[3][5]

The Quinazoline Scaffold in Oncology: A Paradigm of Targeted Therapy

The most profound success of the quinazoline scaffold has been in the development of targeted anticancer agents, particularly as inhibitors of protein tyrosine kinases.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10]

Mechanism of Action: Inhibition of the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[10][11] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[11][12]

Quinazoline-based EGFR inhibitors are designed to compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. The 4-anilinoquinazoline moiety has emerged as a privileged scaffold for developing these inhibitors due to its structural properties that facilitate tight binding to the active site.[11] Key interactions include the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues (such as Met793 and Thr766) within the ATP-binding pocket.[11] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades like the PI3K-AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[11]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of quinazoline-based EGFR inhibitors. These studies have revealed key structural requirements for effective inhibition.[9][11]

| Position on Quinazoline Core | Substitution and Effect on Activity |

| Position 4 | The 4-anilino group is crucial for binding to the ATP pocket. Electron-withdrawing groups (e.g., chloro, bromo, fluoro) on the aniline ring generally enhance antiproliferative activity.[9] |

| Positions 6 and 7 | Substitution with small, lipophilic groups, such as methoxy or ethoxy groups, often increases potency. These groups can occupy a hydrophobic pocket in the EGFR active site.[11] The presence of a halogen atom at the 6-position can also improve anticancer effects.[13] |

| Position 2 | Modifications at this position have been explored to improve selectivity and overcome resistance. For instance, the introduction of a fluor-substituent in the C-2 position of a linked benzene ring has been shown to be vital for inhibitory activity in some derivatives.[11] |

Clinical Success: FDA-Approved Quinazoline-Based Drugs

The therapeutic potential of the quinazoline scaffold is best exemplified by the number of drugs that have received FDA approval, particularly for the treatment of various cancers.[1][7] These drugs have revolutionized the management of certain malignancies by providing targeted and more tolerable treatment options compared to traditional chemotherapy.

| Drug Name | Brand Name | Primary Target(s) | Initial FDA Approval | Indication(s) |